molecular formula C16H19N5O B2588387 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea CAS No. 1798490-37-5

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea

Cat. No. B2588387
CAS RN: 1798490-37-5
M. Wt: 297.362
InChI Key: ZLXJNYGHTPBUMZ-UHFFFAOYSA-N
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Description

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea, often referred to as IPPU , is a synthetic compound with an intriguing molecular structure. It combines an imidazo[1,2-b]pyrazole core with a phenethylurea moiety. The compound exhibits potential as a non-classical isostere of indole and serves as a precursor for push-pull dyes .


Synthesis Analysis

  • Regioselective magnesiations and zincations : These reactions occur using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Molecular Structure Analysis

  • Phenethylurea moiety : Linked to the imidazo[1,2-b]pyrazole core, contributing to the compound’s overall properties .

Chemical Reactions Analysis

IPPU’s functionalization methods allow for the preparation of derivatives with specific modifications. These reactions enable the synthesis of related compounds, including push-pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core .

Scientific Research Applications

Synthesis and Anticancer Applications

Imidazo[1,2-b]pyrazole derivatives have been synthesized and evaluated for their potential anticancer properties. For instance, the synthesis of potential anticancer agents includes compounds such as imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, demonstrating significant antitumor activity and mitotic inhibition in preclinical models. This research suggests a foundation for the development of compounds like "1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea" for potential anticancer applications (Temple et al., 1987).

Antioxidant, Antitumor, and Antimicrobial Activities

Further studies on pyrazolopyridine derivatives have highlighted their antioxidant, antitumor, and antimicrobial activities. Microwave-assisted synthesis of new pyrazolopyridines has shown that certain compounds exhibit high antioxidant activity, as well as significant antitumor activity against liver and breast cell lines, suggesting the therapeutic potential of similar compounds in treating various cancers and infections (El‐Borai et al., 2013).

Efficient Synthesis Techniques

Research on the efficient synthesis of 1H-imidazo[1,2-b]pyrazole libraries through multicomponent reactions demonstrates the versatility and potential of these compounds in drug discovery and development. Such studies provide insights into the methodologies that could be applied for synthesizing "this compound" and exploring its biological activities (Babariya & Naliapara, 2017).

DNA-Binding and Photocleavage Studies

Compounds based on imidazo[1,2-b]pyrazole frameworks have also been studied for their DNA-binding properties and photocleavage capabilities, indicating potential applications in molecular biology and as tools for genetic research and therapy (Nagababu et al., 2008).

properties

IUPAC Name

1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(17-8-6-14-4-2-1-3-5-14)18-10-11-20-12-13-21-15(20)7-9-19-21/h1-5,7,9,12-13H,6,8,10-11H2,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXJNYGHTPBUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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